![molecular formula C16H14N2O3 B5844802 (2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B5844802.png)
(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is 282.10044231 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide, a compound featuring a prop-2-enamide backbone with distinct aromatic substituents, has garnered attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O2, with a molecular weight of approximately 284.31 g/mol. The compound's structure is characterized by:
- Aromatic Rings : One derived from 4-methylphenyl and another from 4-nitrophenyl.
- Functional Groups : The presence of an amide group which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can engage in electron transfer reactions, while the amide moiety facilitates hydrogen bonding with biological macromolecules. These interactions may lead to modulation of enzyme activity or receptor function, resulting in various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The presence of the nitro group may enhance the compound's ability to target bacterial enzymes or metabolic pathways. For instance, studies have shown that derivatives of prop-2-enamides can inhibit bacterial growth by interfering with the methylerythritol 4-phosphate (MEP) pathway, which is vital for isoprenoid biosynthesis in many pathogenic bacteria .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, its structural analogs have demonstrated cytotoxic effects against various cancer types by promoting cell cycle arrest and apoptosis .
Case Studies
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Antimicrobial Efficacy : A study conducted on a series of prop-2-enamide derivatives found that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
Compound Activity Minimum Inhibitory Concentration (MIC) This compound Antibacterial 32 µg/mL Control (Ampicillin) Antibacterial 8 µg/mL -
Cytotoxicity Against Cancer Cells : In vitro tests on various cancer cell lines showed that this compound could reduce cell viability significantly at concentrations above 20 µM.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research has indicated that compounds similar to (2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is believed to enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
- Enzyme Inhibition :
- Antimicrobial Properties :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Chemical Reagent Applications
- Synthetic Intermediates :
- Catalytic Reactions :
Case Studies
Properties
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-2-7-14(8-3-12)17-16(19)11-6-13-4-9-15(10-5-13)18(20)21/h2-11H,1H3,(H,17,19)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTZKYQLKQHAFO-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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